(Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine
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Description
(Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine is a useful research compound. Its molecular formula is C14H12N4S and its molecular weight is 268.34. The purity is usually 95%.
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Biological Activity
(Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a detailed overview of the biological activity associated with this specific compound, drawing on various research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a hydrazone group derived from naphthalene. The synthesis typically involves the condensation of thiazole derivatives with hydrazones, utilizing various reagents and conditions to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 family proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 4.57 ± 0.85 | Apoptosis via Bcl-2 inhibition |
HCT-116 (colon cancer) | 2.31 ± 0.43 | Apoptosis via Bcl-2 inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Many thiazole derivatives inhibit matrix metalloproteinases and kinases, which are crucial in cancer progression.
- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cell death in cancer cells.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable study evaluated the anticancer effects of a series of thiazole hydrazones, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Properties
IUPAC Name |
4-methyl-5-(naphthalen-1-yldiazenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-9-13(19-14(15)16-9)18-17-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPYBFZUSMLNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.